molecular formula C17H20N4O4S B2687552 4-(N,N-diallylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-61-4

4-(N,N-diallylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2687552
CAS RN: 850935-61-4
M. Wt: 376.43
InChI Key: HWZOZFASMCJUTP-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide, also known as DASB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DASB is a small molecule that can be synthesized using various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity Researchers have synthesized various 1,3,4-oxadiazole derivatives, similar to 4-(N,N-diallylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide, and studied their antimicrobial properties. For example, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and found these compounds exhibited moderate to significant antibacterial activity (Khalid et al., 2016).

  • Anticancer Properties 1,3,4-Oxadiazole derivatives have also been explored for their potential anticancer properties. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated their efficacy against various cancer cell lines. Several of these compounds showed higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).

  • Synthesis and Characterization for Various Applications Various 1,3,4-oxadiazole compounds have been synthesized and characterized for different scientific applications. For instance, Salahuddin et al. (2014) synthesized and characterized 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, which exhibited moderate activity against breast cancer cell lines (Salahuddin et al., 2014).

  • Chemical Reactions and Transformations The chemical reactions and transformations involving 1,3,4-oxadiazole derivatives are of significant interest. For instance, Kawashima et al. (1986) studied the reaction of benzamide oxime with N, N'-dicyclohexylcarbodiimide, yielding various products including 1,2,4-oxadiazole derivatives (Kawashima & Tabei, 1986).

  • Enzyme Inhibition for Medical Applications Bi-heterocyclic benzamides, which include 1,3,4-oxadiazole rings, have been explored as potential enzyme inhibitors. Abbasi et al. (2019) synthesized novel bi-heterocyclic benzamides and evaluated them as potent inhibitors of alkaline phosphatase, suggesting their potential medical applications (Abbasi et al., 2019).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-4-11-21(12-5-2)26(23,24)14-9-7-13(8-10-14)16(22)18-17-20-19-15(6-3)25-17/h4-5,7-10H,1-2,6,11-12H2,3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZOZFASMCJUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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